Isometheptene mucate

Overview

Description

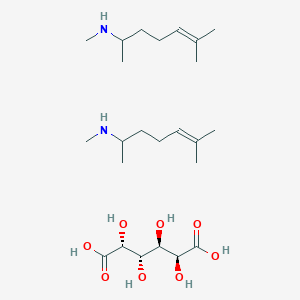

Isometheptene mucate is a synthetic sympathomimetic amine primarily used for the acute treatment of migraine and tension-type headaches. Its mechanism involves vasoconstriction of dilated cranial and cerebral arterioles via activation of α-adrenergic receptors, reducing vascular pulsation and pain signals . Chemically, it is a mucate salt of isometheptene (C₉H₁₉N), with a molecular weight of 492.65 g/mol and the formula (C₉H₁₉N)₂·C₆H₁₀O₈ .

In clinical practice, it is often formulated in combination with analgesics (e.g., dipyrone, acetaminophen) and adjuvants (e.g., caffeine, dichloralphenazone) to enhance efficacy. For example, Sedamed® and Neosaldina® (Brazilian brands) combine 30 mg this compound with 300 mg dipyrone and 30 mg caffeine, demonstrating bioequivalence in pharmacokinetic studies . However, its use is controversial: the U.S. FDA banned isometheptene-containing products in 2018 due to safety concerns, while it remains available over-the-counter in countries like Brazil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isometheptene mucate is synthesized through a series of chemical reactions involving the starting material, 6-dimethylhept-5-en-2-amine. The synthesis typically involves the following steps:

Alkylation: The starting material undergoes alkylation to introduce the necessary functional groups.

Hydrogenation: The intermediate product is then hydrogenated to reduce any double bonds.

Mucate Formation: The final step involves the reaction of the amine with mucic acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Isometheptene mucate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmacological Profile

Isometheptene mucate acts as a non-ergot vasoconstrictor, which helps alleviate headache symptoms by constricting dilated blood vessels in the cranial region. It is often combined with other analgesics to enhance its efficacy. The drug is typically administered in combination formulations that include acetaminophen and dichloralphenazone, which further contribute to its analgesic and sedative effects.

Clinical Applications

-

Migraine Treatment

- This compound is commonly prescribed for the acute treatment of migraines. Clinical studies have demonstrated its effectiveness when used alone or in combination with other agents such as acetaminophen and dichloralphenazone.

- A notable comparative study assessed the efficacy of this compound combined with acetaminophen and dichloralphenazone against sumatriptan succinate, a widely used triptan for migraine relief. The results indicated no statistically significant difference in efficacy between the two treatments, although this compound showed a potential advantage in reducing headache recurrence and improving functional disability .

- Tension-Type Headaches

- Menstrual Cramps

Combination Drug Products

This compound is frequently found in combination drug products (CDPs). Two prominent formulations include:

| Product Name | Components | Indications |

|---|---|---|

| IDA | This compound, acetaminophen, dichloralphenazone | Tension headaches, migraines |

| ICA | This compound, acetaminophen, caffeine | Tension headaches, migraines |

These products have been evaluated under the Drug Efficacy Study Implementation (DESI) process and are considered effective for their intended uses .

Case Studies and Research Findings

- A multicenter, double-blind study involving 137 patients compared the safety and efficacy of this compound with sumatriptan succinate. The findings suggested that both treatments were safe and effective for early intervention in migraine attacks, with this compound potentially offering better outcomes regarding headache recurrence severity .

- Historical data from FDA reviews indicate that isometheptene was initially approved for safety in 1948, with subsequent evaluations confirming its efficacy as part of combination therapies for migraines and other indications .

Mechanism of Action

Isometheptene mucate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of smooth muscle cells, leading to vasoconstriction. This process involves the release of intracellular calcium, which triggers muscle contraction and the narrowing of blood vessels .

Comparison with Similar Compounds

Comparison with Triptans (Sumatriptan Succinate)

Triptans, such as sumatriptan, are serotonin 5-HT₁B/1D receptor agonists and first-line treatments for moderate-to-severe migraines. A 2001 multicenter study compared a combination of isometheptene mucate (65 mg), dichloralphenazone (500 mg), and acetaminophen (325 mg) with sumatriptan (50 mg) in mild-to-moderate migraines:

| Parameter | Isometheptene Combination | Sumatriptan |

|---|---|---|

| Pain relief at 2 hours | 72% | 68% |

| Sustained pain-free (24 hrs) | 58% | 55% |

| Adverse event rate | 12% | 25% |

| Common side effects | Drowsiness, dry mouth | Chest tightness, dizziness |

Both therapies showed comparable efficacy, but the isometheptene combination had fewer adverse events. However, triptans exhibit faster onset (30–60 minutes vs. 60–90 minutes for isometheptene) and are preferred for severe attacks .

Comparison with Ergot Alkaloids (Ergotamine)

Ergotamine, a non-selective vasoconstrictor, acts on serotonin, dopamine, and adrenergic receptors. A 1995 double-blind crossover trial compared this compound (65 mg) with ergotamine (1 mg) in migraine prophylaxis:

| Parameter | Isometheptene | Ergotamine |

|---|---|---|

| Reduction in attack frequency | 65% | 70% |

| Tolerability | High | Moderate |

| Contraindications | Hypertension, glaucoma | Pregnancy, peripheral vascular disease |

Ergotamine has stronger vasoconstrictive effects but carries risks of ergotism and medication-overuse headaches. Isometheptene is safer for patients with cardiovascular comorbidities .

Comparison with NSAIDs and Combination Analgesics

NSAIDs (e.g., ibuprofen) and combination analgesics (e.g., acetaminophen/caffeine/butalbital) are alternatives for mild migraines:

| Parameter | Isometheptene Combinations | NSAIDs | Butalbital Combinations |

|---|---|---|---|

| Efficacy (pain relief) | 70–75% | 60–65% | 50–55% |

| Onset of action | 60–90 minutes | 30–60 minutes | 45–60 minutes |

| Risk of rebound headaches | Low | Moderate | High |

| Regulatory status | Banned in the U.S. | Widely available | Schedule III (U.S.) |

Isometheptene combinations outperform NSAIDs in sustained relief but are less accessible in regions like the U.S. due to regulatory restrictions .

Regulatory Status and Global Availability

Biological Activity

Isometheptene mucate is a sympathomimetic amine primarily used in the treatment of migraines and tension-type headaches. This compound exhibits significant biological activity through its vasoconstrictive properties, which are mediated by its interaction with adrenergic receptors. This article explores the biological activity of this compound, including its mechanism of action, clinical applications, case studies, and safety profile.

This compound acts as an indirect sympathomimetic agent. Its vasoconstricting effects are primarily due to the activation of the sympathetic nervous system, leading to increased levels of norepinephrine and epinephrine. The following outlines its mechanism:

- Adrenergic Receptor Activation : Isometheptene interacts with adrenergic receptors on vascular smooth muscle cells, triggering a cascade that increases intracellular calcium levels.

- Calcium Mobilization : The rise in intracellular calcium is facilitated by inositol trisphosphate (IP3) pathways and calcium channel influx.

- Myosin Light Chain Kinase Activation : Increased calcium binds to calmodulin, activating myosin light chain kinase, which phosphorylates myosin and promotes smooth muscle contraction, resulting in vasoconstriction .

Clinical Applications

This compound is primarily indicated for:

- Migraine Treatment : It is often combined with other analgesics such as acetaminophen and dichloralphenazone to enhance efficacy against acute migraine attacks .

- Vascular Headaches : Its vasoconstrictive properties make it suitable for treating tension-type headaches as well .

Case Studies and Research Findings

Several case studies highlight both the efficacy and potential adverse effects associated with this compound:

Case Study 1: Acute Necrotizing Eosinophilic Myocarditis

A 29-year-old woman developed acute necrotizing eosinophilic myocarditis after excessive use of an over-the-counter medication containing this compound. This case emphasizes the need for caution regarding prolonged use of this compound due to its vasoconstrictive effects, which may lead to serious cardiovascular complications .

Case Study 2: Intracerebral Hemorrhage

A 45-year-old woman experienced a massive intracerebral hemorrhage after taking a combination medication containing this compound. This incident underscores the potential risks of using this drug without medical supervision, especially in patients without prior stroke risk factors .

Safety Profile

The safety profile of this compound has been scrutinized due to reports of serious adverse effects:

- Adverse Effects : Common side effects include sedation, gastrointestinal disturbances, and hypertension. More severe complications such as medication-overuse headache and intracerebral hemorrhage are noted in literature .

- Regulatory Status : The FDA has classified isometheptene-containing products as unapproved for interstate commerce since January 2018 due to safety concerns, although they remain available over-the-counter in some countries like Brazil .

Comparative Efficacy

A comparative study evaluated the efficacy of this compound against sumatriptan succinate for migraine treatment. Results indicated that both medications were effective; however, patients treated with this compound reported fewer adverse effects compared to those receiving sumatriptan .

| Medication Combination | Efficacy | Adverse Effects |

|---|---|---|

| This compound + Acetaminophen | Similar | Fewer |

| Sumatriptan Succinate | Similar | More |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Isometheptene Mucate in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (4.6 mm × 25 cm, 5 µm packing) is widely used. Detection involves variable wavelengths: 280 nm for acetaminophen, 243 nm for dichloralphenazone, and 190 nm for this compound. Validation requires a relative standard deviation (RSD) ≤2.0% for peak responses .

- Application : This method ensures precise dissolution testing, critical for assessing bioavailability in compliance with USP standards .

Q. What pharmacological mechanisms are attributed to this compound in preclinical models?

- Mechanistic Basis : As an indirect-acting sympathomimetic, it likely stimulates β-adrenergic receptors, inducing vasoconstriction and smooth muscle relaxation. Experimental confirmation involves in vitro receptor-binding assays and ex vivo tissue models (e.g., isolated vascular preparations) to quantify dose-response relationships .

- Limitations : Current evidence lacks detailed molecular pathways, necessitating proteomic or transcriptomic analyses for mechanistic validation .

Q. How should researchers address safety concerns related to this compound’s association with porphyria?

- Preclinical Screening : Use porphyrinogenic animal models (e.g., ALA-treated rodents) to measure urinary δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) levels post-administration. Compare results with known porphyrin-inducing agents .

- Ethical Considerations : Adhere to institutional guidelines for humane endpoints and metabolic monitoring .

Q. What protocols ensure proper procurement of this compound reference standards?

- Guidelines : Source USP-grade standards (e.g., Sigma-Aldrich) with documented Certificates of Analysis (COA). Cross-validate purity via independent assays (e.g., NMR, mass spectrometry) .

- Compliance : Include batch numbers and storage conditions (e.g., desiccated, room temperature) in experimental documentation .

Advanced Research Questions

Q. How can the PICOT framework structure a clinical study on this compound’s efficacy in migraine management?

- Design :

- P opulation: Adults (18–65 years) with episodic migraines.

- I ntervention: Oral administration of 65 mg this compound.

- C omparison: Placebo or standard care (e.g., acetaminophen).

- O utcome: Reduction in pain intensity (VAS scale) and recurrence rate.

- T ime: 6-month follow-up.

Q. What strategies resolve contradictions in pharmacokinetic data between this compound and its hydrochloride salt?

- Approach : Conduct parallel in vivo studies comparing AUC, Cmax, and Tmax for both formulations. Control variables: dose equivalence, species (e.g., Sprague-Dawley rats), and administration route.

- Analytical Rigor : Use LC-MS/MS for enhanced sensitivity in detecting metabolite disparities. Apply ANOVA for inter-group variability analysis .

Q. How can in vitro receptor-binding assays clarify this compound’s selectivity for adrenergic receptor subtypes?

- Protocol :

Isolate α- and β-adrenergic receptors from human smooth muscle tissues.

Perform competitive binding assays using radiolabeled ligands (e.g.,

-dihydroergocryptine).

Calculate IC50 and Ki values to determine binding affinity.

- Data Interpretation : Compare results with known agonists (e.g., epinephrine) to assess specificity .

Q. What parameters define method validation for this compound stability under accelerated degradation conditions?

- Validation Criteria :

- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and acidic/alkaline hydrolysis.

- Specificity : Ensure baseline separation of degradation products via HPLC.

- Linearity : R<sup>2</sup> ≥0.995 over 50–150% of target concentration.

Q. How do researchers design comparative studies between this compound and alternative antispasmodics?

- Experimental Model : Use in vivo gastrointestinal motility assays (e.g., charcoal transit in mice) to compare efficacy.

- Outcome Metrics : Quantify latency to first defecation and intestinal contraction frequency via force transducers.

- Statistical Framework : Apply non-parametric tests (e.g., Kruskal-Wallis) if data violate normality assumptions .

Q. Methodological Considerations

- Data Presentation : Tables must include Roman numerals, self-explanatory footnotes, and avoid redundant text (per ). For example:

| Parameter | This compound | Isometheptene HCl | p-value |

|---|---|---|---|

| Cmax (ng/mL) | 120 ± 15 | 98 ± 12 | 0.03 |

| Tmax (h) | 1.2 ± 0.3 | 1.5 ± 0.4 | 0.21 |

- Ethical Compliance : Secure IRB approval for human studies, detailing participant selection criteria and informed consent protocols .

Properties

CAS No. |

7492-31-1 |

|---|---|

Molecular Formula |

C15H29NO8 |

Molecular Weight |

351.39 g/mol |

IUPAC Name |

N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H19N.C6H10O8/c1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;1-,2+,3+,4- |

InChI Key |

HZEDCQLNSYIOTE-OPDGLEOBSA-N |

SMILES |

CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Key on ui other cas no. |

7492-31-1 |

Related CAS |

503-01-5 (Parent) |

Synonyms |

Galactaric Acid compd. with N,1,5-Trimethyl-4-hexenylamine; Mucic Acid Salt with N,1,5-Trimethyl-4-hexenylamine (1:2); N,1,5-Trimethyl-4-hexenylamine Galactarate (2:1); N,6-Dimethyl-5-hepten-2-amine Galactarate; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.